4-[({[2-(3-Bromophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid
Description
The compound 4-[({[2-(3-Bromophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid features a benzoic acid core linked via an aminomethyl group to a 1,3-thiazole ring substituted with a 3-bromophenyl moiety. Thiazole rings are common in medicinal chemistry due to their bioisosteric resemblance to phenyl groups, while bromine enhances steric bulk and influences metabolic stability .
Properties
Molecular Formula |
C19H15BrN2O3S |
|---|---|
Molecular Weight |
431.3 g/mol |
IUPAC Name |
4-[[[2-[2-(3-bromophenyl)-1,3-thiazol-4-yl]acetyl]amino]methyl]benzoic acid |
InChI |
InChI=1S/C19H15BrN2O3S/c20-15-3-1-2-14(8-15)18-22-16(11-26-18)9-17(23)21-10-12-4-6-13(7-5-12)19(24)25/h1-8,11H,9-10H2,(H,21,23)(H,24,25) |
InChI Key |
NJFDSWLEOZVHAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Thiazole Ring Formation
Procedure :
-
React 3-bromophenacyl bromide (1.0 equiv) with thiourea (1.2 equiv) in anhydrous ethanol under reflux for 6–8 hours.
-
Isolate 2-amino-4-(3-bromophenyl)thiazole via filtration and recrystallization (ethanol/water).
Key Data :
Acetylation of Thiazole Amine
Procedure :
-
Treat 2-amino-4-(3-bromophenyl)thiazole with acetyl chloride (1.5 equiv) in dry dichloromethane (DCM) and triethylamine (TEA) at 0°C.
-
Stir for 4 hours at room temperature, then extract with DCM and purify via silica gel chromatography (hexane/ethyl acetate, 3:1).
Key Data :
Preparation of 4-(Aminomethyl)Benzoic Acid
The benzoic acid component is synthesized through reductive amination or phthalimide protection/deprotection .
Reductive Amination Route
Procedure :
-
React 4-formylbenzoic acid (1.0 equiv) with ammonium acetate (2.0 equiv) in methanol.
-
Reduce with sodium cyanoborohydride (1.2 equiv) at pH 5–6 for 12 hours.
-
Acidify with HCl and precipitate the product.
Key Data :
Phthalimide Protection Strategy
Procedure :
-
Protect 4-aminomethylbenzoic acid as its phthalimide derivative using phthalic anhydride in acetic acid.
-
Deprotect with hydrazine hydrate in ethanol under reflux to regenerate the free amine.
Key Data :
Amide Bond Formation
The final coupling of the thiazole-acetyl and benzoic acid segments employs carbodiimide-mediated activation .
Activation of Thiazole-Acetic Acid
Procedure :
-
Dissolve 2-(3-bromophenyl)-1,3-thiazol-4-yl acetic acid (1.0 equiv) in dry DCM.
-
Add EDC·HCl (1.5 equiv) and HOBt (1.2 equiv), stir for 30 minutes at 0°C.
Coupling with 4-(Aminomethyl)Benzoic Acid
Procedure :
-
Add 4-(aminomethyl)benzoic acid (1.2 equiv) and TEA (2.0 equiv) to the activated acid.
-
Stir for 12–24 hours at room temperature.
-
Purify via reverse-phase HPLC (acetonitrile/water + 0.1% TFA).
Key Data :
Alternative Synthetic Routes
One-Pot Thiazole and Amide Formation
Procedure :
Solid-Phase Synthesis
Procedure :
-
Immobilize 4-formylbenzoic acid on Wang resin.
-
Perform reductive amination, thiazole cyclization, and cleavage in sequence.
Key Data :
Analytical and Optimization Data
Table 1: Comparative Yields of Key Steps
Table 2: Spectroscopic Confirmation
| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) |
|---|---|---|
| Thiazole C=N | 1620 | – |
| Amide N–H | 3300 | 8.21 (s, 1H) |
| Benzoic acid COOH | 1705 | 12.98 (s, 1H) |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
4-[({[2-(3-Bromophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic aromatic substitution can occur at the bromophenyl group, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and Lewis acids like aluminum chloride for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
4-[({[2-(3-Bromophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[({[2-(3-Bromophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or bind to receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations and Functional Groups
The following compounds share structural similarities with the target molecule, differing in substituents, functional groups, or linker regions:
Table 1: Structural Comparison of Analogs
Substituent Effects on Bioactivity and Physicochemical Properties
Bromine vs. Bromine’s larger atomic radius may improve receptor binding through van der Waals interactions. Chlorine, being less bulky, reduces steric hindrance but offers weaker leaving group capacity, which could diminish reactivity in prodrug activation pathways .
Acetyl vs. Thioamide Linkers: The acetyl linker in the target compound supports hydrogen bonding with biological targets (e.g., enzymes or receptors). In contrast, the thioamide group in 4-[[[[(3,4-dimethylphenoxy)acetyl]amino]thioxomethyl]amino]benzoic acid introduces sulfur, which may alter metabolic pathways (e.g., resistance to hydrolysis) and redox interactions .
Positional Isomerism :
- The bromomethylphenyl substituent in 2-[2-[4-(bromomethyl)phenyl]-1,3-thiazol-4-yl]acetic acid introduces a reactive benzylic bromine, enabling alkylation reactions absent in the target compound. This could lead to off-target effects or covalent binding to proteins .
Biological Activity
4-[({[2-(3-Bromophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid is an organic compound with significant potential in medicinal chemistry due to its unique structural characteristics. This article explores its biological activity, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
Molecular Formula: C19H15BrN2O3S
Molecular Weight: 431.3 g/mol
IUPAC Name: 4-[[[2-[2-(3-bromophenyl)-1,3-thiazol-4-yl]acetyl]amino]methyl]benzoic acid
The compound features a thiazole ring, a bromophenyl group, and a benzoic acid moiety, which contribute to its biological activity. The presence of these functional groups allows for targeted interactions with biological molecules.
Antimicrobial and Antifungal Properties
Research has indicated that 4-[({[2-(3-Bromophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid exhibits significant antimicrobial activity. Preliminary studies suggest that it can inhibit the growth of various bacterial strains and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings position the compound as a promising candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in several studies. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases.
Anticancer Activity
In vitro studies have demonstrated that 4-[({[2-(3-Bromophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The compound appears to enhance caspase-3 activity, which is a critical marker of apoptosis.
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 10.0 |
| A549 | 15.0 |
These results indicate its potential as a therapeutic agent in cancer treatment.
The mechanism by which this compound exerts its biological effects is not yet fully elucidated. However, it is believed to interact with specific molecular targets related to inflammation and cell proliferation pathways. Further studies are needed to clarify these interactions and optimize the compound for therapeutic use.
Case Studies and Research Findings
- Antimicrobial Screening : A study conducted on various derivatives of thiazole compounds highlighted the superior activity of this specific compound against resistant strains of bacteria, indicating its potential utility in combating antibiotic resistance .
- Apoptosis Induction : Research involving breast cancer cells showed that treatment with this compound resulted in morphological changes indicative of apoptosis and increased activity of apoptotic markers .
- Inflammation Models : In vivo models demonstrated that administration of this compound significantly reduced inflammation markers compared to control groups, suggesting its efficacy in inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
